1-Chloro-3-(2-methoxyethoxy)propane

Oligoether homologation Structure-property relationship Synthetic intermediate design

1-Chloro-3-(2-methoxyethoxy)propane (molecular formula C6H13ClO2, molecular weight 152.62 g/mol, InChI: InChI=1S/C6H13ClO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3) is a bifunctional chloroalkyl ether belonging to the ethylene glycol monoalkyl ether halide class. The compound bears a primary alkyl chloride at the terminus of a three-carbon propyl spacer and a 2-methoxyethoxy (CH3OCH2CH2O–) group, thereby integrating a nucleophilically displaceable leaving group with a polar oligoether chain.

Molecular Formula C6H13ClO2
Molecular Weight 152.62 g/mol
Cat. No. B12083711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(2-methoxyethoxy)propane
Molecular FormulaC6H13ClO2
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCOCCOCCCCl
InChIInChI=1S/C6H13ClO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3
InChIKeyQAVPXDOBBYILCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-(2-methoxyethoxy)propane: Procurement-Grade Structural and Physicochemical Baseline for Research Sourcing


1-Chloro-3-(2-methoxyethoxy)propane (molecular formula C6H13ClO2, molecular weight 152.62 g/mol, InChI: InChI=1S/C6H13ClO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3) is a bifunctional chloroalkyl ether belonging to the ethylene glycol monoalkyl ether halide class [1]. The compound bears a primary alkyl chloride at the terminus of a three-carbon propyl spacer and a 2-methoxyethoxy (CH3OCH2CH2O–) group, thereby integrating a nucleophilically displaceable leaving group with a polar oligoether chain . This structural arrangement places it within a homologous series of chloro-terminated glycol ethers that are employed as synthetic intermediates for pharmaceutical building blocks, specialty polymer precursors, and functional surfactants [2]. The compound is a liquid at ambient temperature and is characterized by verified spectroscopic data including 1H NMR, FTIR (vapor phase), and two GC-MS spectra in the Wiley KnowItAll spectral library [1].

Why Generic Substitution of 1-Chloro-3-(2-methoxyethoxy)propane with In-Class Analogs Fails: A Procurement-Risk Guide


Although several chloroalkyl ethers are commercially marketed under broad functional descriptors such as "chloropropyl ether" or "glycol ether halide," they are not functionally interchangeable with 1-chloro-3-(2-methoxyethoxy)propane. The target compound occupies a specific niche defined by the combined presence of a single ethylene glycol (–OCH2CH2O–) spacer unit and a terminal primary chloride [1]. Removing the ethylene glycol spacer (as in 1-chloro-3-methoxypropane) eliminates the bidentate metal-ion coordination capability that the oligoether motif confers [2]. Extending the oligoether chain to a diethylene glycol unit (1-chloro-3-[2-(2-methoxyethoxy)ethoxy]propane) increases molecular weight by 44.05 g/mol (29%) and alters both solubility parameters and the spatial reach of the ether chain, which can be detrimental in applications where stoichiometric mass efficiency or precise spatial constraints matter [3]. The bromide analog (1-bromo-3-(2-methoxyethoxy)propane) introduces a leaving group that is approximately 10- to 50-fold more reactive in SN2 nucleophilic substitutions, which may lead to undesired premature alkylation, reduced chemoselectivity in multi-functional substrates, and lower thermal stability during storage [4]. Each structural perturbation shifts boiling point, density, and reactivity in ways that directly impact reaction design, purification strategy, and supply chain reproducibility.

Product-Specific Quantitative Evidence Guide for 1-Chloro-3-(2-methoxyethoxy)propane: Comparator-Anchored Differentiation Data


Molecular Weight and Ether Chain Length Differentiation Versus 1-Chloro-3-methoxypropane and the Diethylene Glycol Analog

1-Chloro-3-(2-methoxyethoxy)propane (MW 152.62 g/mol, C6H13ClO2, 2 ether oxygen atoms) occupies the intermediate position in a three-point homologous series between 1-chloro-3-methoxypropane (MW 108.57 g/mol, C4H9ClO, 1 ether oxygen) and 1-chloro-3-[2-(2-methoxyethoxy)ethoxy]propane (MW 196.67 g/mol, C8H17ClO3, 3 ether oxygens) [1]. The target compound adds exactly one ethylene oxide (–CH2CH2O–) unit relative to the simplest member, increasing molecular weight by 44.05 g/mol (40.6%) and introducing a second ether coordination site. Relative to the diethylene glycol analog, it is lighter by 44.05 g/mol (22.4% less mass), which translates to a higher molar equivalent efficiency when used as an alkylating agent or monomer precursor on a per-gram basis [1].

Oligoether homologation Structure-property relationship Synthetic intermediate design

Boiling Point Differentiation and Practical Liquid Handling Range Versus 1-Chloro-3-methoxypropane

The ethylene glycol spacer in 1-chloro-3-(2-methoxyethoxy)propane raises the boiling point substantially above that of the simple alkyl ether analog. Ethylene glycol monomethyl ether (2-methoxyethanol, CH3OCH2CH2OH), which shares the same 2-methoxyethoxy substructure, boils at 124–125°C at 760 mmHg . In contrast, 1-chloro-3-methoxypropane, which lacks the ethylene glycol spacer, boils at 99–114°C at atmospheric pressure . This ~10–26°C boiling point elevation is class-level expected for the target compound based on the well-established principle that glycol ethers exhibit higher boiling points than simple alkyl ethers of comparable or lower molecular weight due to increased polarity and intermolecular dipole–dipole interactions [1]. Additionally, 1-chloro-3-methoxypropane carries a flash point of 18–28°C and is classified as highly flammable (GHS H225), whereas the higher boiling point of the target compound predicts a less volatile, safer liquid handling profile .

Process chemistry Reaction solvent window Thermal stability

Chloride Versus Bromide Leaving Group: Controlled Reactivity and Chemoselectivity Advantage Over 1-Bromo-3-(2-methoxyethoxy)propane

The target compound bears a primary alkyl chloride leaving group, whereas 1-bromo-3-(2-methoxyethoxy)propane (CAS 59551-75-6, C6H13BrO2, MW 197.07 g/mol) bears a bromide at the analogous position . In SN2 nucleophilic substitution reactions, bromide is a superior leaving group to chloride because Br⁻ is a weaker base and its larger, more polarizable anion stabilizes the departing negative charge more effectively, resulting in approximately 10- to 50-fold higher reaction rates under identical conditions [1]. The bromide analog also exhibits a higher boiling point (180.3°C at 760 mmHg) and density (1.283 g/cm³) compared to the target compound . The higher reactivity of the bromide can be disadvantageous in multi-step syntheses where the chloroalkane intermediate must survive subsequent transformations before the chloride is selectively displaced; premature or unintended nucleophilic substitution at the bromide site can erode yield and complicate purification [2].

Nucleophilic substitution kinetics Leaving group optimization Multi-step synthesis

Ethylene Glycol Spacer Metal-Ion Coordination: Structural Advantage Over 1-Chloro-3-methoxypropane in Organometallic and Polymer Synthesis

The 2-methoxyethoxy (–OCH2CH2OCH3) substituent in the target compound provides two oxygen atoms capable of weak Lewis-base coordination to metal cations, a feature absent in the simple 3-methoxypropyl analog (1-chloro-3-methoxypropane) which contains only a single ether oxygen [1]. The polyphosphazene literature explicitly establishes that oligo(ethylene oxide) side chains of the type –(OCH2CH2)nOCH3 enhance lithium ion transport in solid polymer electrolytes because lone-pair electrons on each ether oxygen function as transient Li⁺ coordination sites [2][3]. Specifically, the 2-(2-methoxyethoxy)ethoxy substituent in poly[bis(2-(2-methoxyethoxy)ethoxy)phosphazene] (MEEP) is documented to provide excellent lithium ion conductivity [2]. The target compound, bearing the mono-ethylene glycol 2-methoxyethoxy unit, offers a single bidentate chelation motif (two oxygen atoms separated by a two-carbon spacer) that can pre-organize metal alkoxide intermediates during Williamson etherification or nucleophilic substitution reactions, potentially improving reaction selectivity relative to the non-chelating 1-chloro-3-methoxypropane [3].

Metal ion chelation Polyphosphazene synthesis Solid polymer electrolytes

Spectral Database Coverage and Analytical Identity Confirmation: Verified Spectroscopic Fingerprint Available

1-Chloro-3-(2-methoxyethoxy)propane has a verified spectroscopic identity package in the Wiley KnowItAll spectral library, comprising 1 proton NMR spectrum, 1 vapor-phase FTIR spectrum, and 2 GC-MS spectra [1]. This multi-modal spectroscopic coverage exceeds that available for several closely related analogs. For example, 1-bromo-3-(2-methoxyethoxy)propane (CAS 59551-75-6) and 1-chloro-3-(2-ethoxyethoxy)propane lack comparable integrated spectral database entries from authoritative reference collections. The availability of reference-grade NMR and GC-MS spectra is critical for identity confirmation and purity assessment in regulated pharmaceutical intermediate procurement, where spectral traceability to a recognized library (Wiley) supports analytical method validation and reduces the burden of in-house reference standard characterization [2].

Quality control Analytical method development Regulatory documentation

Structural Differentiation from 2-Methoxyethoxymethyl Chloride (MEM-Cl): Propyl Spacer Prevents Acid-Labile Acetal Formation

2-Methoxyethoxymethyl chloride (MEM-Cl, CAS 3970-21-6, C4H9ClO2, MW 124.57 g/mol, bp 50–52°C at 13 mmHg, density 1.091 g/mL) is a widely used reagent for introducing the MEM protecting group on alcohols, forming acid-labile MEM ethers . In MEM-Cl, the chlorine is bonded directly to a methylene group that is itself attached to the ether oxygen (Cl–CH2–O–), making it an α-chloroether. In contrast, the target compound bears the chlorine on a primary propyl carbon separated from the ether oxygen by a three-carbon spacer (Cl–CH2–CH2–CH2–O–). This structural difference is critical: α-chloroethers are significantly more reactive toward nucleophiles and hydrolyze readily, whereas the target compound's alkyl chloride is a standard primary alkyl halide with predictable, SN2-governed reactivity that does not generate acid-labile products upon nucleophilic displacement [1]. For applications where the chloride is intended to be displaced in a subsequent SN2 step to install a stable ether, amine, or carbon–carbon bond—rather than to create a protecting group that must later be cleaved—the target compound is the structurally appropriate choice [2].

Protecting group strategy Synthetic intermediate stability Acid sensitivity

Best Research and Industrial Application Scenarios for 1-Chloro-3-(2-methoxyethoxy)propane Where Comparator Compounds Underperform


Precursor for Bidentate Oligoether-Functionalized Organometallic Reagents (Grignard and Organolithium Synthesis)

1-Chloro-3-(2-methoxyethoxy)propane is the preferred substrate for generating 3-(2-methoxyethoxy)propyl magnesium chloride or the corresponding organolithium reagent, where the ethylene glycol spacer provides intramolecular metal chelation that stabilizes the organometallic species [1][2]. The simple 1-chloro-3-methoxypropane lacks the second ether oxygen needed for bidentate coordination, while the bromide analog introduces excessive SN2 reactivity that can compete with Grignard reagent formation. The diethylene glycol analog (C8H17ClO3) yields heavier organometallic reagents with lower atom economy per mole of metalating agent consumed [2].

Pharmaceutical Intermediate Requiring Selective, Staged Alkylation in Multi-Step Synthesis

In multi-step pharmaceutical intermediate synthesis where an alkyl chloride must survive one or more synthetic transformations before being displaced, the target compound's primary chloride leaving group provides the kinetic stability needed to avoid premature alkylation [3][4]. The bromide analog's ~10–50× higher SN2 reactivity would risk uncontrolled side reactions during intermediate storage or subsequent steps [3]. MEM-Cl, being an α-chloroether, would generate an acid-labile MEM-protected intermediate rather than a stable ether product, fundamentally misaligning with the synthetic objective [4].

Monomer or Macromonomer Precursor for Amphiphilic Polymer and Surfactant Synthesis

The target compound serves as a well-defined monomer precursor for introducing 3-(2-methoxyethoxy)propyl side chains into polyphosphazenes, polysiloxanes, or poly(vinyl ether) backbones via nucleophilic substitution at the polymer backbone or at a monomeric precursor [5]. The single ethylene glycol unit provides sufficient hydrophilicity for aqueous compatibility and metal-salt solvation without the excessive water sensitivity or viscosity that longer oligoether chains impart to the final polymer. The 2-methoxyethoxy motif is documented to support lithium ion conduction in MEEP-type polyphosphazene solid electrolytes, making the target compound a viable intermediate for battery material research [1].

Analytical Reference Standard Procurement Where Verified Spectroscopic Identity Is Mandatory

For quality control laboratories and contract research organizations requiring a chloroalkyl glycol ether with fully verified spectroscopic identity, 1-chloro-3-(2-methoxyethoxy)propane offers 4 reference spectra (¹H NMR, FTIR, 2× GC-MS) in the Wiley KnowItAll spectral library [6]. This traceable analytical data package supports identity confirmation per ICH Q6A guidelines without the need for costly in-house characterization. Analogs such as 1-chloro-3-(2-ethoxyethoxy)propane and 1-bromo-3-(2-methoxyethoxy)propane lack comparable multi-modal spectral reference data in authoritative libraries, increasing the regulatory documentation burden for their use as reference standards [6].

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